molecular formula C8H13ClN2 B2571532 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride CAS No. 1189957-62-7

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No.: B2571532
CAS No.: 1189957-62-7
M. Wt: 172.66
InChI Key: BYFPEPRLQWBLRB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be achieved through several synthetic routes. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative . Industrial production methods may vary, but they typically involve similar steps with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-7-8-3-2-5-10(8)6-4-9-7;/h2-3,5,7,9H,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFPEPRLQWBLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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